![molecular formula C13H16N2O B12594694 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane CAS No. 651314-82-8](/img/structure/B12594694.png)
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[222]octane is a complex organic compound that features a unique combination of an oxazole ring, a propynyl group, and an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the propynyl group, and finally the construction of the azabicyclooctane framework. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the propynyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction could lead to modified azabicyclooctane structures.
Scientific Research Applications
2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, while the azabicyclooctane structure may influence the compound’s binding affinity and specificity. The propynyl group can also play a role in modulating the compound’s activity by affecting its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Azabicyclooctane Compounds: Molecules with the same azabicyclooctane framework but different functional groups.
Propynyl-Substituted Compounds: Compounds featuring the propynyl group attached to different core structures.
Uniqueness
What sets 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane apart is the combination of these three distinct structural elements in one molecule. This unique arrangement can result in specific chemical properties and biological activities that are not observed in other similar compounds.
Properties
CAS No. |
651314-82-8 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[3-(1-azabicyclo[2.2.2]octan-2-yl)prop-1-ynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1(3-13-4-7-14-16-13)2-12-10-11-5-8-15(12)9-6-11/h4,7,11-12H,2,5-6,8-10H2 |
InChI Key |
GFCZEXJQHGBMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2CC#CC3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


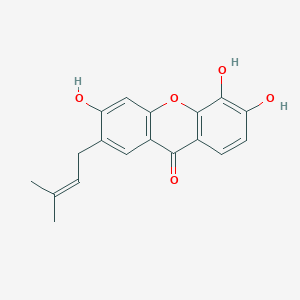
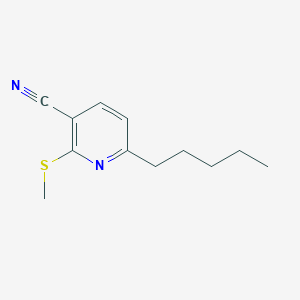
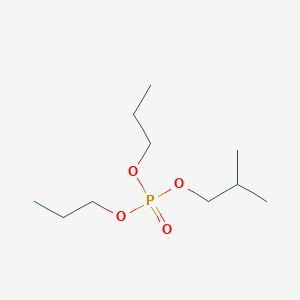
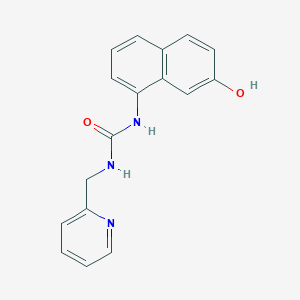
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
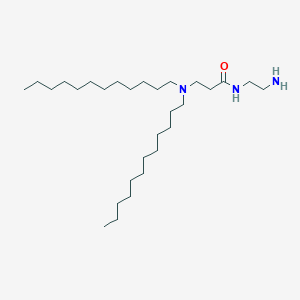
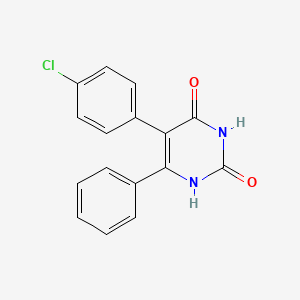
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
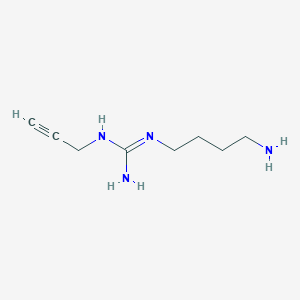
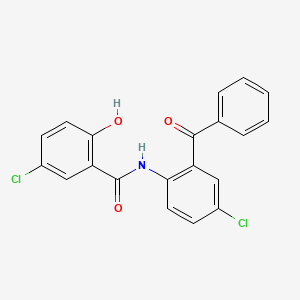
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
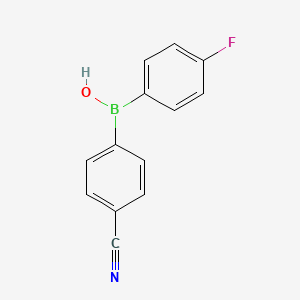
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
